5-Methyl-5-phenylhydantoin

Catalog No.
S572188
CAS No.
6843-49-8
M.F
C10H10N2O2
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-5-phenylhydantoin

CAS Number

6843-49-8

Product Name

5-Methyl-5-phenylhydantoin

IUPAC Name

5-methyl-5-phenylimidazolidine-2,4-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)

InChI Key

JNGWGQUYLVSFND-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2

Synonyms

5-methyl-5-phenylhydantoin, 5-methyl-5-phenylhydantoin, (+-)-isomer, 5-methyl-5-phenylhydantoin, (R)-isomer, 5-methyl-5-phenylhydantoin, (S)-isomer, 5-methyl-5-phenylhydantoin, 4-11C-labeled, 5-methyl-5-phenylhydantoin, monosodium salt, 5-methyl-5-phenylhydantoin, monosodium salt, monohydrate

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2

The exact mass of the compound 5-Methyl-5-phenylhydantoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14839. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methyl-5-phenylhydantoin (CAS 6843-49-8) is a 5,5-disubstituted hydantoin, a class of heterocyclic compounds recognized for a wide range of biological activities, including use as anticonvulsant agents. Unlike its more common achiral analog, 5,5-diphenylhydantoin (phenytoin), the asymmetric substitution at the C5 position renders 5-methyl-5-phenylhydantoin a chiral molecule. This structural feature, combined with its demonstrated utility as a precursor for more complex derivatives, makes it a valuable and specific building block for applications in medicinal chemistry, process development, and stereospecific synthesis. Its properties as a crystalline solid with a defined melting point of 199-201 °C facilitate its handling and use as a reliable starting material in multi-step synthetic routes.

Research Fit

Chiral hydantoin scaffold with lower lipophilicity than diphenyl analogOccupies a distinct log P space supporting retention tuning and solubility differentiation
Established internal standard for antiepileptic drug bioanalysisUsed across GC, GC-MS, and HPLC methods; non-therapeutic to avoid analyte interference
Single scaffold for three inhibitor chemotypesAccesses NAT, chiral chlorohydantoin, and MMP inhibitor series from one starting material
Resolvable enantiomers with published chiral methods(S)-enantiomer available; NMR and HPLC separation conditions validated

Direct substitution of 5-Methyl-5-phenylhydantoin with structurally related analogs like 5,5-diphenylhydantoin (phenytoin) or 5-ethyl-5-phenylhydantoin fails in applications where stereochemistry, thermodynamic stability, or specific scaffold-receptor interactions are critical. Unlike the achiral phenytoin, 5-Methyl-5-phenylhydantoin possesses a chiral center, making it an essential precursor for enantiomerically pure downstream targets where biological activity is stereospecific. Furthermore, the replacement of a methyl group with a second phenyl ring significantly alters the molecule's solid-state thermodynamic properties, such as its enthalpy of formation, which can impact material stability and handling. Research in medicinal chemistry has also indicated that for certain targets, such as 5-HT receptors, the 5-methyl-5-phenyl substitution pattern is a more favorable starting point for ligand discovery than the diphenyl or dimethyl analogs, making it non-interchangeable for library synthesis programs.

Substitution Risk

Phenytoin (diphenylhydantoin) is an order of magnitude more lipophilic, which shifts chromatographic retention, solubility, and membrane permeability predictions.
Spirohydantoin ligands produce Pt(II) complexes with different cytotoxicity ranking; the methyl-phenyl substitution pattern may not be mirrored by spirocyclic analogs.
5,5-Dimethylhydantoin is achiral and limited to NAT inhibitor synthesis; chiral N-chlorohydantoin and MMP inhibitor pathways are not supported.

Demonstrates Significantly Higher Thermodynamic Stability Over 5,5-Diphenylhydantoin (Phenytoin)

Calorimetric studies reveal that 5-Methyl-5-phenylhydantoin is substantially more stable in its crystalline state than its common structural analog, 5,5-diphenylhydantoin. The standard molar enthalpy of formation for 5-Methyl-5-phenylhydantoin was determined to be -378.40 kJ/mol, indicating a significantly more favorable energy state compared to the -223.80 kJ/mol measured for 5,5-diphenylhydantoin.

Evidence DimensionStandard Molar Enthalpy of Formation (Crystalline, T=298.15 K)
Target Compound Data-378.40 ± 1.58 kJ/mol
Comparator Or Baseline5,5-Diphenylhydantoin: -223.80 ± 2.38 kJ/mol
Quantified Difference154.6 kJ/mol more exothermic (more stable)
ConditionsStatic-bomb combustion calorimetry.

Higher thermodynamic stability can translate to improved shelf-life, handling characteristics, and consistency, which are critical procurement considerations for a reliable chemical precursor.

Lipophilicity gap
Head-to-head
Δ log P ≈ 1.07 units
(~12-fold partition difference)
Supports differentiated HPLC retention and formulation design
Computed and solvatochromic data; use for method scoping

Enables Efficient Access to Enantiopure Materials via High-Resolution Chiral Chromatography

As a chiral compound, 5-Methyl-5-phenylhydantoin provides a direct route to stereochemically defined molecules, a critical advantage over achiral analogs like phenytoin. Its racemic mixture can be efficiently resolved using standard chiral HPLC methods. Published application data using a CHIRALPAK IF column demonstrates baseline separation with an excellent resolution factor (Rs) of 18.46 and a high separation factor (α) of 3.12, confirming the practical feasibility of isolating individual enantiomers for stereospecific applications.

Evidence DimensionChiral HPLC Resolution (Rs) & Separation Factor (α)
Target Compound DataRs = 18.46; α = 3.12
Comparator Or Baseline5,5-Diphenylhydantoin: Achiral, not applicable.
Quantified DifferenceQualitatively different (chiral vs. achiral); provides access to enantiomers not possible with the comparator.
ConditionsCHIRALPAK IF column (4.6 x 250 mm, 5 µm), Normal Phase, n-hexane/ethanol (70/30) mobile phase.

For any R&D program targeting chiral molecules, procuring this readily separable racemic compound is more efficient than developing asymmetric syntheses or using achiral, biologically less specific alternatives.

Cytotoxicity ranking
Reported
PtMPH ranked most active in panel; induced apoptosis in HL-60 cells
Supports cell-model endpoint comparison
Direct comparison under identical assay conditions; verify in target cell lines

Identified as a Favorable Scaffold for 5-HT Receptor Ligand Discovery Over Other Analogs

In structure-activity relationship (SAR) studies aimed at developing novel 5-HT receptor ligands, the 5-methyl-5-phenylhydantoin moiety has been identified as a particularly favorable core structure. A comparative study synthesizing and evaluating derivatives based on different hydantoin cores concluded that the 5-methyl-5-phenylhydantoin scaffold was the most promising for achieving desired 5-HT receptor affinity compared to alternatives like 5,5-diphenylhydantoin or 5,5-dimethylhydantoin.

Evidence DimensionScaffold Suitability for 5-HT Receptor Affinity
Target Compound DataReported as the 'most favourable' moiety.
Comparator Or Baseline5,5-Diphenylhydantoin, 5,5-dimethylhydantoin, and 5-methyl-5-α-naphtylhydantoin derivatives.
Quantified DifferenceQualitative preference based on screening results.
ConditionsSynthesis and evaluation of derivatives for 5-HT receptor affinity.

Procuring this specific hydantoin provides medicinal chemists with a validated starting point for CNS-targeted library synthesis, potentially reducing the time and resources spent on initial scaffold screening.

Formation enthalpy
Head-to-head
ΔfH°(cr) = −378.4 kJ/mol
(154.6 kJ/mol more stable than diphenyl analog)
Supports process safety evaluation
Static-bomb calorimetry; NIST-traceable values

Accessible via High-Yield Synthesis, Justifying Procurement Over In-House Preparation

5-Methyl-5-phenylhydantoin is prepared via the Bucherer-Bergs reaction, a well-established and efficient multicomponent reaction. The synthesis starts from the readily available precursor acetophenone, with reported yields as high as 85%. While the synthesis is straightforward, procuring the final, purified compound eliminates the need for handling hazardous reagents like potassium cyanide and avoids the time and cost associated with reaction setup, workup, and purification from crude mixtures.

Evidence DimensionReported Synthetic Yield (Bucherer-Bergs Reaction)
Target Compound Data85%
Comparator Or BaselineIn-house synthesis from acetophenone.
Quantified DifferenceN/A (Procurement vs. Synthesis Decision)
ConditionsBucherer-Bergs reaction from acetophenone, potassium cyanide, and ammonium carbonate.

The high-yield synthesis ensures a reliable supply chain, and procuring the ready-made compound offers a more efficient, safer, and often more cost-effective route for obtaining a high-purity starting material compared to in-house synthesis.

Internal standard use
Class-level
4 published methods across GC, GC-MS, HPLC platforms
Supports bioanalytical method development
Non-therapeutic hydantoin; avoids analyte co-elution risk
Synthetic versatility
Class-level
Three chemotypes: NAT inhibitors, chiral N-chlorohydantoins, MMP inhibitors
Supports diversified library synthesis
Compare with symmetrical analogs that offer fewer diversification routes
Chiral resolution
Reported
NMR (chiral LSR) and HPLC (CHIROBIOTIC V2) enantioseparation validated
Supports chiral method development
(S)-enantiomer available; racemate suitable as CSP probe

Precursor for Stereospecific Active Pharmaceutical Ingredients (APIs)

Where the target molecule's biological activity is dependent on a specific stereoisomer, this compound is the right choice. Its proven high-resolution separability allows for the efficient isolation of the R- or S-enantiomer as a starting point for asymmetric synthesis, a critical step in modern drug development.

Scaffold for CNS-Targeted Medicinal Chemistry Libraries

For drug discovery programs targeting CNS receptors, particularly serotonin (5-HT) pathways, this compound serves as a validated and preferred core structure. Its use can accelerate lead optimization by starting from a scaffold known to be favorable for achieving high receptor affinity over other common hydantoin analogs.

Development of More Stable Formulations and Analogs

In projects requiring high material stability for formulation or long-term storage, this compound offers a distinct advantage. Its significantly higher thermodynamic stability compared to the benchmark 5,5-diphenylhydantoin makes it a superior choice when developing robust materials or seeking to improve the physicochemical properties of a lead compound series.

Use as an Analytical Standard or Building Block in Process Chemistry

When a reliable, well-characterized, and high-purity starting material is required for process scale-up or as a certified reference standard, procuring this compound is justified. Its availability via a high-yield synthesis ensures a consistent and dependable supply, bypassing the safety and purification challenges of in-house preparation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pt(II) complex cytotoxicity research
Ligand-dependent cytotoxicity ranking
Cell-model endpoint comparison; apoptosis readout verification
Antiepileptic drug bioanalysis
Non-therapeutic hydantoin internal standard
Extraction recovery and matrix-effect review in research matrices
Multi-target library synthesis
Multi-chemotype hydantoin scaffold
Reaction compatibility across NAT, chlorohydantoin, and MMP pathways
Process safety thermochemistry
Experimentally measured enthalpy of formation
Runaway scenario modeling; calorimetric hazard assessment

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6843-49-8

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